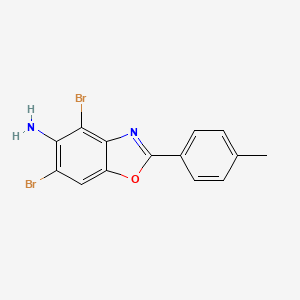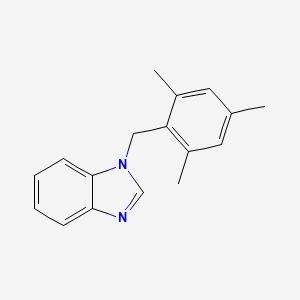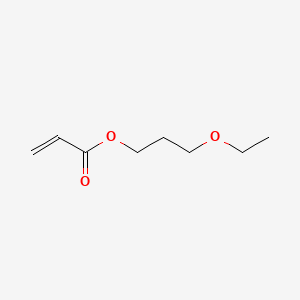
Ethoxypropylacrylate
Overview
Description
Ethoxypropylacrylate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various applications, including coatings, adhesives, and biomedical materials. This compound, specifically, is characterized by its ethoxypropyl group attached to the acrylate moiety, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxypropylacrylate can be synthesized through the esterification of acrylic acid with ethoxypropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous processes where acrylic acid and ethoxypropanol are fed into a reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethoxypropylacrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound is highly reactive and can undergo free radical polymerization to form polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and ethoxypropanol.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under controlled conditions.
Major Products Formed:
Polymerization: Poly(this compound) with varying molecular weights depending on the reaction conditions.
Hydrolysis: Acrylic acid and ethoxypropanol.
Addition Reactions: Halogenated derivatives of this compound.
Scientific Research Applications
Ethoxypropylacrylate finds applications in various fields due to its unique properties:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with tailored properties for specific applications.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials, contact lenses, and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ethoxypropylacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the acrylate moiety reacts with initiators to form free radicals, which propagate the polymerization process. The resulting polymers exhibit properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications.
Comparison with Similar Compounds
Methyl Acrylate: Similar in structure but with a methyl group instead of an ethoxypropyl group.
Ethyl Acrylate: Contains an ethyl group instead of an ethoxypropyl group.
Butyl Acrylate: Features a butyl group in place of the ethoxypropyl group.
Uniqueness: Ethoxypropylacrylate stands out due to its ethoxypropyl group, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific performance attributes, such as enhanced flexibility and adhesion properties.
Properties
IUPAC Name |
3-ethoxypropyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(9)11-7-5-6-10-4-2/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACBZRBYLSMNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982387 | |
| Record name | 3-Ethoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64050-15-3 | |
| Record name | Acrylic acid, ethoxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064050153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


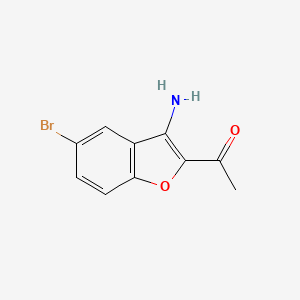
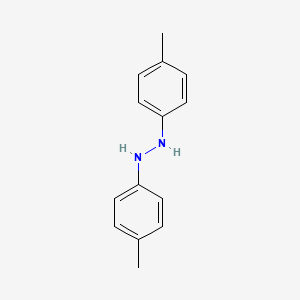

![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)

![Benz[a]anthracene-7,12-dione, 4-bromo-](/img/structure/B3055272.png)




